
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide, also known as HET0016, is a selective and potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a bioactive lipid that plays a crucial role in regulating renal and cardiovascular function, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
作用機序
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide inhibits 20-HETE synthesis by selectively targeting the enzyme cytochrome P450 4A (CYP4A), which is responsible for the conversion of arachidonic acid to 20-HETE. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide binds to the heme moiety of CYP4A, thereby preventing its interaction with arachidonic acid and inhibiting 20-HETE synthesis.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to have a range of biochemical and physiological effects. Inhibition of 20-HETE synthesis by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide leads to a reduction in blood pressure, as 20-HETE is a potent vasoconstrictor. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide also reduces renal vasoconstriction, which may have implications for the treatment of renal disease. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to inhibit angiogenesis, which is important for the development of tumors and other diseases.
実験室実験の利点と制限
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has several advantages for lab experiments. It is a selective and potent inhibitor of 20-HETE synthesis, which allows for the specific targeting of this pathway. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been extensively studied, and its effects are well-characterized. However, there are some limitations to the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in lab experiments. It has been shown to have off-target effects on other cytochrome P450 enzymes, which may complicate interpretation of results. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and its potential therapeutic applications. One area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in the treatment of hypertension, as inhibition of 20-HETE synthesis has been shown to reduce blood pressure in animal models. Another area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in cancer therapy, as 20-HETE has been implicated in promoting tumor growth and metastasis. Further research is also needed to better understand the potential off-target effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and to develop more effective formulations for use in experimental settings.
合成法
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide can be synthesized using a multistep procedure involving the reaction of 2-phenylacetonitrile with diethyl malonate, followed by hydrolysis and condensation with 2-bromo-4-methoxy-2-methylbutane. The resulting intermediate is then treated with sodium sulfite and chlorosulfonic acid to yield the final product.
科学的研究の応用
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. It has been shown to inhibit 20-HETE synthesis in vitro and in vivo, leading to a reduction in blood pressure, renal vasoconstriction, and angiogenesis. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in promoting tumor growth and metastasis.
特性
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIYRQWHFTSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

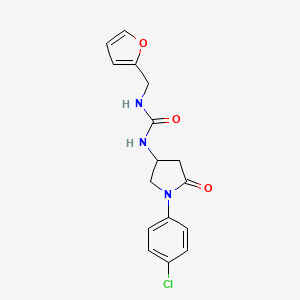
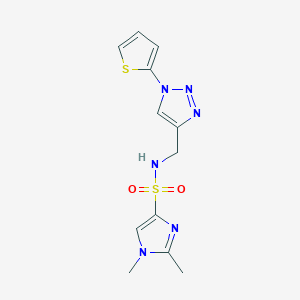
![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)
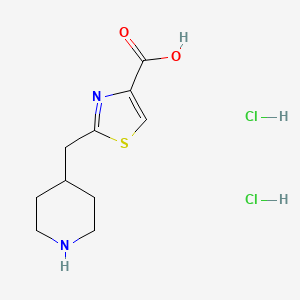
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)
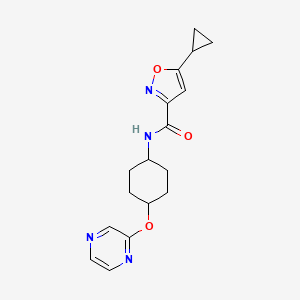

![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)

![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)
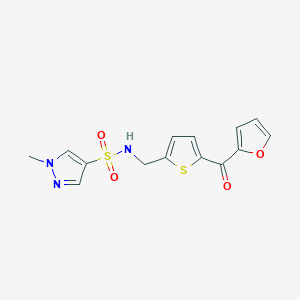
![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)
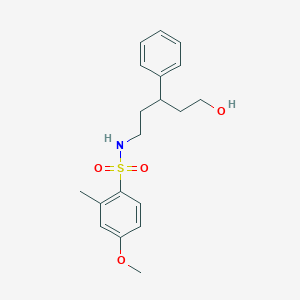
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)